molecular formula C12H18N2O2 B1283499 Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate CAS No. 197569-11-2

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

Cat. No. B1283499
M. Wt: 222.28 g/mol
InChI Key: BXCZVPSAYHBSQZ-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate" is a chemical intermediate that appears to be related to various piperidine derivatives, which are of interest due to their potential applications in medicinal chemistry. Piperidine structures are commonly found in molecules with biological activity, and modifications to the piperidine ring can lead to compounds with diverse therapeutic properties.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of a piperidine dicarboxylate, which could serve as an intermediate for nociceptin antagonists, was developed using a diastereoselective reduction and isomerization steps, yielding the compound with high enantiomeric excess . Another study reported the synthesis of a piperidine derivative through a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, achieving a total yield of 49.9% . Additionally, a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate was established, which is an important intermediate for anticancer drugs .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure and DFT study of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into the optimized molecular structure, which was consistent with the X-ray diffraction results . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single-crystal XRD data .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions to form new compounds. For instance, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, which is a key step for the synthesis of biologically active benzimidazole compounds . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, demonstrating the versatility of piperidine derivatives in forming new chemical entities .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate revealed intramolecular hydrogen bonding through DFT analyses, which can affect the compound's stability and reactivity . The reactivity of tert-butyl 4-oxopiperidine-1-carboxylate was further demonstrated in its allylation reaction, yielding various alkenyl piperidine derivatives .

Scientific Research Applications

Synthesis and Applications in Drug Intermediates

  • Synthesis as a Key Intermediate : This compound is synthesized as a key intermediate in various pharmaceuticals. For example, it serves as an intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015). Additionally, it is utilized in the creation of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Intermediate for Anticancer Drugs : It has been identified as an important intermediate for small molecule anticancer drugs. Research indicates its role in synthesizing various compounds with potential for treating cancer (Zhang, Ye, Xu, & Xu, 2018).

  • Stereoselective Synthesis : This compound is used in the stereoselective synthesis of piperidine derivatives. These are crucial for creating fused bicyclic systems with potential applications in medicinal chemistry (Moskalenko & Boev, 2014).

  • X-ray Studies : X-ray studies of related compounds reveal insights into molecular structures, which are essential for understanding and developing pharmaceuticals (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

  • Synthesis of Diverse Piperidine Derivatives : It's used in the synthesis of various piperidine derivatives, which are promising synthons for preparing a range of biologically significant compounds (Moskalenko & Boev, 2014).

  • Molecular Structure Analysis : The compound's molecular structure has been analyzed for developing cyclic amino acid esters, crucial for pharmaceutical applications (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

properties

IUPAC Name

tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h4H,5-6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCZVPSAYHBSQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571556
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate

CAS RN

197569-11-2
Record name tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (compound of Example 13; 13.5 g, 67 mmol), anhydrous potassium carbonate (11.22 g, 81 mmol) and cyanomethyl phosphonic acid diethylester (15.6 g, 88 mmol) in THF (70 mL) was heated at reflux for 12 h. THF was evaporated and the residue was dissolved in chloroform (2×50 mL). The resulting solution was washed with water (2×50 mL) and brine (50 mL). The organic phase obtained was dried over anhydrous sodium sulphate and concentrated to afford the title compound.
Quantity
13.5 g
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0 (± 1) mol
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11.22 g
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15.6 g
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70 mL
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 M of potassium tert-butoxide in THF (26.3 mL) at 0° C. was added drop wise a solution of diethyl cyanomethylphosphonate (4.47 mL, 0.0276 mol) in THF (33.6 mL). The reaction was warmed to RT and then cooled at 0° C. again. To the reaction mixture was then added a solution of tert-butyl 4-oxo-1-piperidinecarboxylate (5.0 g, 0.025 mol) in THF (6.72 mL). The reaction was allowed to warm up to RT and stirred overnight. After being quenched with water, the mixture was extracted with EtOAc. The combined organic layers were washed with brine, dried, and concentrated. The crude mixture was purified on silica gel eluting with EtOAc in hexanes (0-60%) to give the desired product (5.4 g, 96.81%). LCMS: (M+Na)=244.9, (M-56+H)=167.0.
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0 (± 1) mol
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4.47 mL
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26.3 mL
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33.6 mL
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5 g
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6.72 mL
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Yield
96.81%

Synthesis routes and methods III

Procedure details

Add diethyl cyanomethylphosphonate (5.33 g, 4.88 mL, 30.11 mmol) to potassium carbonate (3.47 g, 25.09 mmol) in dry THF (10 mL) and stir at room temperature for 15 min., then heat under reflux for 15 min. To this mixture add 4-oxopiperidine-1-carboxylic acid t-butyl ester (5.00, 25.09 mmol) and heat under reflux under nitrogen for 24 hr., allow to cool to room temperature and stand overnight. Pour the reaction mixture into aqueous potassium carbonate solution (10%, 80 mL) and extract the resultant mixture with ethyl acetate (2×50 mL). Combine the organics, dry (MgSO4) and evaporate in vacuo to give 4-cyanomethylenepiperidine-1-carboxylic acid t-butyl ester as a liquid which solidifies on standing (5.39 g, 96.6%). NMR (δ-CDCl3) 1.5 (s, 9H), 2.4 (m, 2H), 2.6 (m, 2H), 3.5 (m, 4H), 5.2 (s, 1H).
Quantity
4.88 mL
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3.47 g
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10 mL
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25.09 mmol
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80 mL
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Synthesis routes and methods IV

Procedure details

Diethyl cyanomethylphosphonate (16 mL, 100 mmol) was dissolved in tetrahydrofuran (360 mL), and a solution of lithium hexamethyldisilazide in tetrahydrofuran (1 M, 100 mL, 100 mmol) and a solution of tert-butyl 4-oxopiperidine-1-carboxylate (18 g, 91 mmol) in tetrahydrofuran (36 mL) were added under a nitrogen atmosphere at −70° C., followed by stirring at the same temperature for 40 minutes. A saturated aqueous ammonium chloride solution was added to the reaction solution, followed by extraction with ethyl acetate, and the extract was washed with a saturated aqueous ammonium chloride solution. After the solvent was distilled off under reduced pressure, the resulting residue was purified by chromatography on a silica gel column (Moritex Corporation, elution solvent: hexane/ethyl acetate), and a fraction corresponding to the Rf value=0.41 (hexane/ethyl acetate=3/1) by thin layer chromatography was concentrated under reduced pressure to afford the title compound (22 g) as a white solid (quantitative yield).
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16 mL
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360 mL
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0 (± 1) mol
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18 g
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36 mL
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100 mL
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